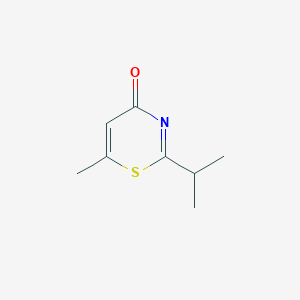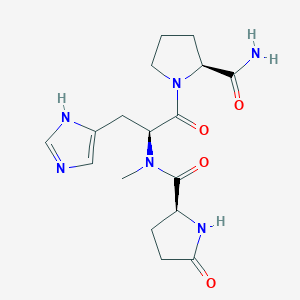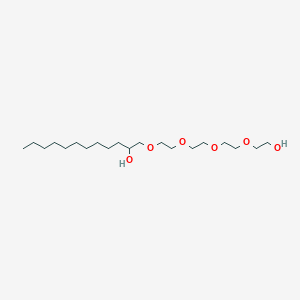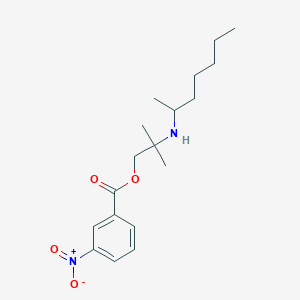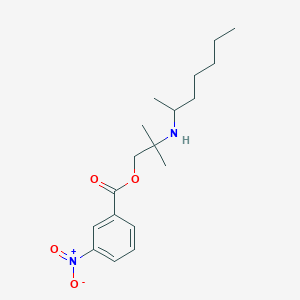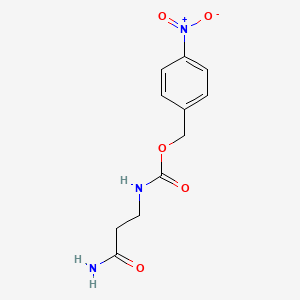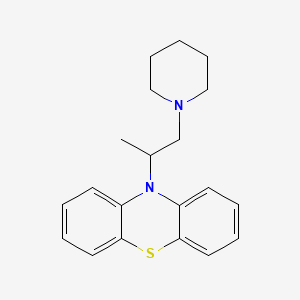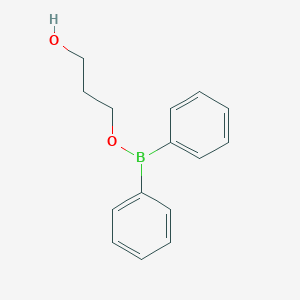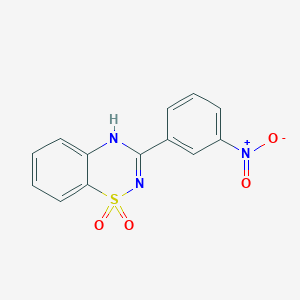
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine ring. The process may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The amino, ethoxycarbonyl, and carbamoyl groups are introduced through various chemical reactions, such as nucleophilic substitution and esterification.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
化学反応の分析
Types of Reactions
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate: Shares structural similarities with other pyrimidine derivatives.
2-Amino-4-carbamoyl-6-methylpyrimidine: A simpler analog with fewer functional groups.
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-5-carboxylate: Lacks the methyl group on the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
79593-42-3 |
|---|---|
分子式 |
C16H20N4O6 |
分子量 |
364.35 g/mol |
IUPAC名 |
ethyl 4-carbamoyl-2-[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enimidoyl]-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-5-25-15(23)9-7(3)19-14(20-12(9)13(18)22)11(17)10(8(4)21)16(24)26-6-2/h17,21H,5-6H2,1-4H3,(H2,18,22)/b10-8-,17-11? |
InChIキー |
GQNUGIGBEFIRSU-XGIPIQMNSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)/C(=C(\C)/O)/C(=O)OCC)C |
正規SMILES |
CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)C(=C(C)O)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
